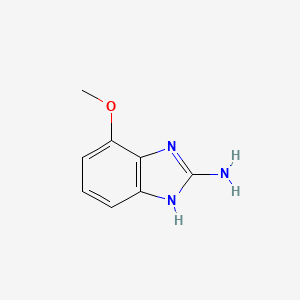

7-Methoxy-1H-benzoimidazol-2-ylamine

Overview

Description

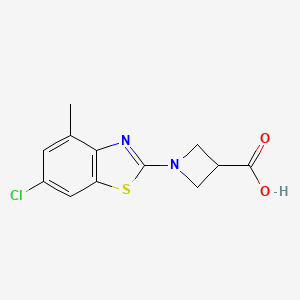

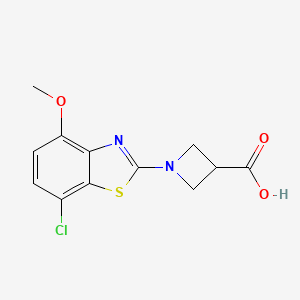

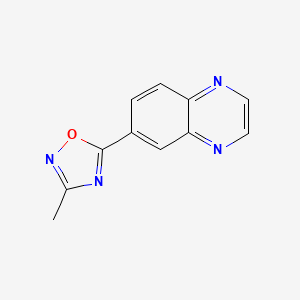

7-Methoxy-1H-benzoimidazol-2-ylamine is a chemical compound with the formula C8H9N3O and a molecular weight of 163.1786 .

Molecular Structure Analysis

The molecular structure of this compound was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis

Benzimidazole derivatives, such as this compound, have been mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys .Physical And Chemical Properties Analysis

This compound has a molecular formula of C8H9N3O and a molecular weight of 163.1786 .Scientific Research Applications

Antimicrobial and Genotoxic Properties

7-Methoxy-1H-benzoimidazol-2-ylamine and its derivatives have been investigated for their antimicrobial and genotoxic activities. Benvenuti et al. (1997) synthesized various derivatives and explored their potential in this area, noting the antimicrobial efficacy of these compounds (Benvenuti et al., 1997).

Synthesis and Characterization

In another study, Benvenuti et al. (1995) focused on the synthesis and crystallographic analysis of benzoimidazole derivatives, enhancing the understanding of their molecular structures (Benvenuti et al., 1995).

Antihypertensive Applications

Sharma et al. (2010) explored the synthesis of specific benzoimidazole derivatives and evaluated their potent antihypertensive activity. This study highlights the potential use of these compounds in managing hypertension (Sharma et al., 2010).

Luminescent Properties

Zhang et al. (2013) examined the luminescent properties of iridium complexes involving benzoimidazole derivatives, finding potential applications in electrophosphorescence devices (Zhang et al., 2013).

Antioxidative Activity

Wang Chuan-ning (2009) synthesized and characterized a compound incorporating this compound, assessing its antioxidative activity and potential applications in free radical scavenging (Wang Chuan-ning, 2009).

Laser Dye Synthesis

Bakhtiari et al. (2014) developed a novel method for synthesizing certain coumarin laser dyes derived from this compound, demonstrating its significance in industrial applications (Bakhtiari et al., 2014).

Heparanase Inhibition

Xu et al. (2006) described benzamide derivatives of benzoimidazole as inhibitors of heparanase, an enzyme involved in tumor metastasis and inflammation, suggesting its therapeutic potential (Xu et al., 2006).

Antimicrobial Activity of Derivatives

El-Meguid (2014) synthesized and evaluated the antimicrobial activity of various derivatives attached to the benzoimidazol-2-yl moiety, further demonstrating its broad antimicrobial efficacy (El-Meguid, 2014).

Catalytic Applications

Tshabalala et al. (2015) studied palladium complexes of benzoimidazol-2-ylmethylamine as catalysts in olefin methoxycarbonylation, showing the compound's utility in catalysis (Tshabalala et al., 2015).

Luminescent Coordination Polymer

Yang et al. (2010) reported on the transformation of a luminescent benzimidazole-based Yb3 cluster into a one-dimensional coordination polymer, highlighting its application in materials science (Yang et al., 2010).

Mechanism of Action

Target of Action

Benzimidazole derivatives, to which this compound belongs, have been reported to exhibit diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

Benzimidazole derivatives are known to interact with their targets, leading to changes that result in their pharmacological effects .

Biochemical Pathways

Benzimidazole derivatives have been reported to affect a wide range of biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

Benzimidazole derivatives have been reported to have a wide range of effects at the molecular and cellular level, contributing to their diverse pharmacological activities .

properties

IUPAC Name |

4-methoxy-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-6-4-2-3-5-7(6)11-8(9)10-5/h2-4H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZONHOHNHEXOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680942 | |

| Record name | 4-Methoxy-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1018895-06-1 | |

| Record name | 4-Methoxy-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-[2-(2-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1425003.png)

![2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1425009.png)

![ethyl 2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B1425010.png)

![4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B1425022.png)

![(2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine](/img/structure/B1425023.png)